REACTION_CXSMILES
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Cl[Sn]Cl.[N+:4]([C:7]1[C:8]([NH2:16])=[N:9][CH:10]=[C:11]([CH:15]=1)[C:12]([OH:14])=[O:13])([O-])=O.N.C(O)(=O)C>Cl>[NH2:4][C:7]1[C:8]([NH2:16])=[N:9][CH:10]=[C:11]([CH:15]=1)[C:12]([OH:14])=[O:13]
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Name
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|
Quantity
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4.16 g
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Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
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Smiles
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[N+](=O)([O-])C=1C(=NC=C(C(=O)O)C1)N
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Name
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|
Quantity
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11 mL
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Type
|
solvent
|
Smiles
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Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was then cooled to RT
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Type
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CUSTOM
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Details
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resulting in a thick cream-colored mixture
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Type
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FILTRATION
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Details
|
the precipitate collected by filtration
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Type
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WASH
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Details
|
washed with H2O
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Type
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CUSTOM
|
Details
|
dried under vacuum overnight
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Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
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Smiles
|
NC=1C(=NC=C(C(=O)O)C1)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |